3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a suitable thiane derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to the inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione include other benzotriazole derivatives, such as:
2-(1H-Benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block.
1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of benzannelated and 2-arylethen-1-yl-substituted heterocycles.
What sets 3-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione apart is its unique combination of a benzotriazole moiety with a thiane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14ClN3O2S |
---|---|
Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-[(6-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-10-3-4-11-12(6-10)16(15-14-11)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
TXFNGFKXQJJOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
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